2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at position 2 and a carboxamide-linked 2-carbamoylphenyl group at position 4. The tert-butyl group likely enhances steric bulk and metabolic stability, while the carbamoylphenyl moiety may contribute to target binding affinity.
Properties
IUPAC Name |
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-18(2,3)14-10-23-15(21-14)9-8-13(22-23)17(25)20-12-7-5-4-6-11(12)16(19)24/h4-10H,1-3H3,(H2,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAKRZKHMYYWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Mode of Action
The compound interacts with its target, CYP51, and inhibits its function. This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane.
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing damage to the fungal cell membrane.
Biological Activity
2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. Its unique structural features, including a fused imidazole and pyridazine ring system, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and interactions with key biological targets.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 337.3758 g/mol. The structure includes a tert-butyl group and a carbamoyl-substituted phenyl group, contributing to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits promising anticancer activity. It is believed to interact with specific enzymes or receptors involved in cell proliferation and survival, potentially inhibiting key kinases that regulate cancer cell signaling pathways. This inhibition may lead to apoptosis or reduced cell growth .
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound binds to proteins involved in cancer pathways, modulating their activity. For instance, it may inhibit tyrosine kinases such as Tyk2, which play crucial roles in various cellular processes including inflammation and immune responses .
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide | Similar core structure | Anticancer properties |
| 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide | Contains aminocyclobutyl group | Kinase inhibition |
| 2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | Different substituents | MDM2 inhibition |
These compounds illustrate the diversity in biological activity stemming from slight structural modifications within the imidazo[1,2-b]pyridazine framework.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives. Notably:
- Inhibition Studies : Compounds exhibiting strong inhibition of Tyk2 have shown efficacy in preclinical models for autoimmune diseases and cancers. These findings underscore the therapeutic potential of targeting kinase pathways with imidazo[1,2-b]pyridazine derivatives .
- Toxicity Assessments : In vivo studies have evaluated the safety profiles of various derivatives. For instance, certain compounds demonstrated good tolerance at high doses in animal models, indicating a favorable safety margin for further development .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of these compounds reveal insights into their absorption, distribution, metabolism, and excretion (ADME), which are critical for assessing their viability as therapeutic agents .
Scientific Research Applications
Structural Overview
The compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused imidazole and pyridazine ring system. It includes a tert-butyl group and a carbamoyl-substituted phenyl group, which contribute to its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 337.3758 g/mol .
Anticancer Activity
Research indicates that 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits potential as an anticancer agent. Its mechanism may involve the inhibition of specific kinases that are crucial in cancer cell signaling pathways. By modulating these pathways, the compound can induce apoptosis or inhibit cell proliferation.
Case Study: Kinase Inhibition
- Target Kinases : The compound is hypothesized to interact with kinases involved in tumor growth and metastasis.
- In Vitro Studies : Preliminary studies show that this compound can inhibit the activity of certain kinases, leading to reduced viability of cancer cell lines .
Neurological Applications
The compound has also been studied for its effects on neurological disorders. Specifically, it has been linked to the inhibition of Adaptor Associated Kinase 1 (AAK1), which plays a role in synaptic vesicle recycling and receptor-mediated endocytosis.
Case Study: AAK1 Inhibition
- Mechanism : AAK1 is involved in clathrin-mediated endocytosis, which is essential for neurotransmitter release. Inhibition of AAK1 may enhance synaptic function or protect against neurodegenerative processes.
- Potential Disorders : Research suggests that targeting AAK1 could be beneficial in treating conditions like Alzheimer's disease and schizophrenia .
Pharmacological Insights
The pharmacological profile of this compound reveals several promising applications:
| Application Area | Potential Benefits | Mechanisms |
|---|---|---|
| Cancer Therapy | Induces apoptosis; inhibits tumor growth | Kinase inhibition |
| Neurology | Enhances synaptic function; protects neurons | AAK1 inhibition |
| Pain Management | Reduces pain response | Modulation of pain pathways |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Variations in substituents can lead to derivatives with distinct biological activities, expanding its potential applications.
Synthesis Route
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors ()
Compounds such as YPC-21440 and YPC-21867 share the imidazo[1,2-b]pyridazine scaffold but differ in substituents. For example:
| Compound | Substituents at Position 3/6 | Biological Target | Key Properties |
|---|---|---|---|
| YPC-21440 | 4-(4-methylpiperazinyl)phenyl, thiazolidinedione | Pan-Pim Kinase | IC₅₀ < 10 nM for Pim-1 kinase |
| YPC-21867 | 3-(tert-butyl)-4-(4-methylpiperazinyl)phenyl | Pan-Pim Kinase | Enhanced selectivity vs. Pim-2 |
| Target Compound | 2-tert-butyl, N-(2-carbamoylphenyl) | Undetermined (inferred) | Likely kinase/efflux modulation |
However, the absence of a piperazine or thiazolidinedione moiety may reduce kinase selectivity compared to YPC analogs .
Antimycobacterial Imidazo[1,2-b][1,2,4,5]tetrazines (–3)
Imidazo[1,2-b][1,2,4,5]tetrazines, though structurally distinct (tetrazine vs. pyridazine core), exhibit antimycobacterial activity via eukaryotic serine-threonine protein kinase (STPK) inhibition and efflux pump resistance (via mmpS5–mmpL5 overexpression). Key comparisons:
- Mechanism : Both compound classes target mycobacterial STPKs, but the target compound’s pyridazine core may alter binding specificity .
- Resistance : Similar to bedaquiline and clofazimine, resistance to imidazo-tetrazines arises from efflux pump upregulation. The target compound’s carbamoyl group may reduce efflux susceptibility compared to bromophenyl-substituted analogs in .
Radiolabeled Imidazo[1,2-b]pyridazines ()
(R)-IPMICF16, a Tropomyosin Receptor Kinase (Trk) radiotracer, shares the imidazo[1,2-b]pyridazine-carboxamide scaffold. Structural differences include:
- Substituents : (R)-IPMICF16 has a fluorophenyl-pyrrolidinyl group at position 6 vs. the target’s 2-carbamoylphenyl.
Chlorinated Imidazo[1,2-b]pyridazine Derivatives (–12)
Chloro-substituted analogs like ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) and 2-tert-butyl-6-chloro-imidazo[1,2-b]pyridazine (CAS 144449-19-4) highlight the impact of halogenation:
- Reactivity : Chlorine at position 6 enhances electrophilicity, enabling nucleophilic substitution (e.g., amidation to form the target compound) .
- Bioactivity : Chlorinated analogs are intermediates rather than end-stage drugs, unlike the target compound’s carboxamide functionality .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound’s molecular weight (~380–400 g/mol, estimated) is comparable to YPC-21440 (MW ~500 g/mol) but higher than chloro-derivatives (e.g., CAS 144449-19-4, MW 209.7 g/mol) .
- Solubility : The carbamoylphenyl group may improve aqueous solubility relative to tert-butyl-chloro analogs, which are highly lipophilic .
- Metabolic Stability : The tert-butyl group likely reduces oxidative metabolism, as seen in YPC-21867 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
